2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole core, followed by the introduction of the substituent groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole core is a planar, aromatic system, which could participate in pi stacking interactions. The morpholinoethanone and 2-(3,5-dimethylphenoxy)ethylthio groups would add steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzimidazole core is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions under the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzimidazole core could increase its stability and affect its solubility .Mechanism of Action
Target of Action
Similar compounds have been shown to have virus-inhibiting properties with respect to the type 1 human immunodeficiency virus (hiv-1) .
Mode of Action
It is known that similar compounds inhibit the replication of hiv-1
Biochemical Pathways
Given its potential anti-hiv activity, it may be involved in pathways related to viral replication .
Result of Action
Similar compounds have been shown to suppress the reproduction of hiv-1 by 50% at certain concentrations .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-13-18(2)15-19(14-17)29-11-12-30-23-24-20-5-3-4-6-21(20)26(23)16-22(27)25-7-9-28-10-8-25/h3-6,13-15H,7-12,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMJFMHSAXURR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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